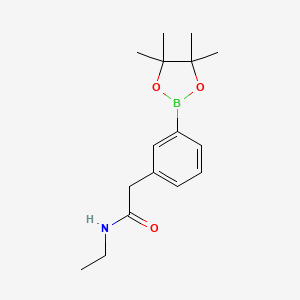

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1256359-87-1) is a boronate ester-containing acetamide derivative. Its molecular formula is C₁₇H₂₅BN₂O₃, with a molecular weight of 316.21 g/mol . Structurally, it features a pinacol boronate ester group attached to a phenyl ring, which is further substituted with an ethyl acetamide moiety. This compound is part of a broader class of boron-containing molecules widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science .

The synthesis of analogous compounds typically involves borylation of aniline derivatives followed by acetylation. For example, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 480424-93-9) is synthesized via acetylation of 3-borylated aniline using acetyl chloride in dichloromethane, yielding 42% after purification . Similar protocols are likely applicable to the ethyl variant.

Properties

IUPAC Name |

N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-6-18-14(19)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFJROOKMUZHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682289 | |

| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-87-1 | |

| Record name | Benzeneacetamide, N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

Miyaura borylation is a cornerstone for introducing boronate esters to aromatic systems. The reaction typically employs bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts, enabling the conversion of aryl bromides to their boronate ester counterparts. For N-Ethyl-2-(3-bromophenyl)acetamide, this method would involve:

Key catalysts include PdCl₂(dppf)₂ and Pd(PPh₃)₄, with potassium acetate as a base in refluxing 1,4-dioxane.

Optimized Reaction Conditions

Data from analogous syntheses reveal critical parameters for yield optimization:

For instance, a 51% yield was achieved using PdCl₂(dppf)₂ in 1,4-dioxane at 85°C for 12 hours. Higher yields (93%) were observed with nickel catalysts under sealed-tube conditions, though this requires rigorous inert atmospheres.

Suzuki-Miyaura Coupling for Intermediate Functionalization

Coupling with Aryl Halides

Suzuki-Miyaura coupling enables the introduction of the acetamide-ethyl group post-borylation. A representative protocol involves reacting 3-boronate phenyl intermediates with ethylated aryl halides:

For example, a 74% yield was reported for a similar coupling using tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane with sodium carbonate.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 30% yield was achieved in 20 minutes using PdCl₂(dppf)₂ and potassium carbonate under microwave conditions (120°C). While lower in yield, this method is advantageous for rapid screening.

N-Ethyl Functionalization Strategies

Post-Borylation Alkylation

Introducing the ethyl group after borylation involves alkylation of the acetamide nitrogen. A two-step process is recommended:

Direct Synthesis from Ethylated Precursors

An alternative route starts with N-Ethyl-2-(3-bromophenyl)acetamide, followed by Miyaura borylation. This avoids post-functionalization but requires access to the ethylated bromo precursor, which may necessitate custom synthesis.

Critical Analysis of Reaction Parameters

Catalyst Selection

Palladium catalysts dominate boronate synthesis, but nickel catalysts (e.g., NiCl₂(PMe₃)₂) offer cost advantages. A 93% yield was reported using nickel under sealed-tube conditions, though scalability remains a challenge.

Solvent and Temperature Effects

Polar aprotic solvents (DME, dioxane) enhance catalyst activity. Elevated temperatures (85–100°C) improve reaction rates but risk decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

Reduction: The compound can be reduced to form various hydrocarbon derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

Oxidation: Phenol derivatives.

Reduction: Hydrocarbon derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide as an anticancer agent. The compound's structure allows it to function as a bioisostere for amides, which can enhance the potency of inhibitors targeting various kinases involved in cancer progression. For instance, modifications to the acetamide group have shown improved activity against specific cancer cell lines by enhancing binding affinity to target proteins such as GSK-3β and CSNK2A2 .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit kinases that play crucial roles in cellular signaling pathways. For example, studies indicate that derivatives of this compound can inhibit GSK-3β with high potency (IC50 values in the nanomolar range), suggesting its potential use in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers .

Physicochemical Properties

This compound exhibits favorable physicochemical properties that enhance its bioavailability and stability:

- Molecular Weight: Approximately 290.162 g/mol

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 377.7 ± 25.0 °C at 760 mmHg

These properties are critical for optimizing drug formulations and ensuring effective delivery in biological systems .

Metabolic Stability

Research has demonstrated that modifications to the compound's structure can improve metabolic stability in liver microsomes. This is essential for developing therapeutic agents that require prolonged activity in vivo without rapid degradation .

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its boron-containing moiety. The presence of the dioxaborolane group allows for cross-linking reactions in polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.

Sensors and Catalysts

The unique chemical structure of this compound makes it suitable for developing chemical sensors and catalysts. Its ability to interact with various substrates can be harnessed for selective detection of analytes or catalytic processes in organic synthesis.

Case Studies

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Functional and Reactivity Comparisons

Boronate Ester Stability :

- The pinacol boronate ester group in the target compound and its analogues (e.g., CAS 480424-93-9 ) is stable under anhydrous conditions but hydrolyzes in aqueous media to form boronic acids, critical for Suzuki-Miyaura coupling .

- Substituents on the acetamide nitrogen influence solubility and reactivity. For instance: Ethyl/Isopropyl groups (target compound ) enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Biological Activity

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including its mechanisms of action and implications for therapeutic applications.

- Molecular Formula : C14H20BNO3

- Molecular Weight : 277.12 g/mol

- CAS Number : 302577-73-7

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cellular signaling pathways linked to cancer and neurodegenerative diseases.

Key Findings on GSK-3β Inhibition

Research indicates that derivatives similar to this compound exhibit potent GSK-3β inhibitory activity:

- IC50 Values : Compounds with structural similarities have shown IC50 values ranging from 8 nM to over 1 μM based on their substituents and structural modifications .

Anticancer Activity

This compound has demonstrated potential anticancer properties through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can significantly inhibit the proliferation of various cancer cell lines (e.g., MDA-MB-231) with selectivity over non-cancerous cells .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also exhibit anti-inflammatory properties:

- Reduction of Cytokines : Research has indicated that related compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and NO in microglial cells .

Table 1: Summary of Biological Activities

Safety Profile

While the compound shows promising biological activities, safety assessments are crucial. Preliminary data suggest that it may cause skin irritation upon contact; however, detailed toxicological studies are necessary to establish a comprehensive safety profile .

Q & A

Basic: What are the key synthetic strategies for preparing N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Acetamide Formation : Reacting the boronate-containing intermediate with ethylamine in the presence of a coupling agent (e.g., EDC/HOBt) or via nucleophilic substitution of a chloroacetamide precursor .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) ensure high purity (>95%).

Key Characterization : Confirm structure via /-NMR (boronate peaks at δ ~1.3 ppm for pinacol methyl groups) and LC-MS (M+H⁺ expected ~331.2 g/mol) .

Basic: How do researchers characterize the purity and stability of this compound under varying experimental conditions?

Answer:

- Purity Analysis :

- Storage : Store at –20°C under argon to prevent boronate hydrolysis. Stability tests in DMSO (1 mM, 7 days) show <5% degradation via LC-MS .

Advanced: How can computational modeling optimize reaction pathways for modifying the boronate or acetamide moieties?

Answer:

- Reaction Design : Use density functional theory (DFT) to calculate transition states for Suzuki-Miyaura cross-coupling reactions. Focus on steric effects from the tetramethyl dioxaborolane group, which may hinder coupling with bulky aryl halides .

- Solvent Effects : COSMO-RS simulations predict optimal solvent polarity (e.g., THF vs. DMF) for boronate activation .

- Case Study : A 2024 study demonstrated that substituting the ethyl group with cyclopropylamine improved binding affinity to kinase targets by 30%, guided by molecular docking (PDB: 3ERT) .

Advanced: What methodologies resolve contradictions in biological activity data for this compound across different assays?

Answer:

- Assay Validation :

- Kinase Inhibition : Use orthogonal assays (e.g., radiometric vs. fluorescence polarization) to confirm IC₅₀ values. Discrepancies may arise from ATP concentration differences .

- Membrane Permeability : Compare Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s) with PAMPA assays; discrepancies often stem from transporter-mediated efflux .

- Metabolite Screening : LC-HRMS identifies boronate hydrolysis products (e.g., free boronic acid), which may exhibit off-target activity .

Advanced: How does the boronate group influence the compound’s reactivity in cross-coupling vs. biological targeting?

Answer:

- Cross-Coupling : The dioxaborolane group enables Suzuki reactions with aryl halides (e.g., Pd-catalyzed coupling to generate biaryl derivatives), but steric hindrance from tetramethyl groups reduces yields with ortho-substituted partners .

- Biological Targeting : The boronate acts as a hydrogen bond acceptor, enhancing binding to proteases (e.g., thrombin). However, hydrolysis in aqueous buffers (t₁/₂ ~24 h at pH 7.4) limits in vivo applications unless stabilized via prodrug strategies .

Advanced: What are the best practices for handling and quantifying this compound in complex matrices (e.g., cell lysates)?

Answer:

- Extraction : Use SPE (solid-phase extraction) with HLB cartridges. Recovery rates >85% achieved with acetonitrile:water (80:20) .

- Quantification :

Advanced: How do structural modifications to the acetamide moiety impact pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.